MSI-1436 lactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H78N4O8S |

|---|---|

Poids moléculaire |

775.1 g/mol |

Nom IUPAC |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid |

InChI |

InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-;/m1./s1 |

Clé InChI |

IVOWHCPDKHVRGQ-GMEVOBQHSA-N |

SMILES isomérique |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C.CC(C(=O)O)O |

SMILES canonique |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

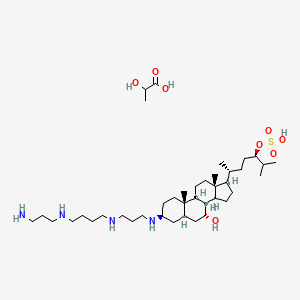

"MSI-1436 lactate chemical structure and properties"

An In-depth Technical Guide to MSI-1436 Lactate (Trodusquemine Lactate)

Introduction

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol that was originally isolated from the liver of the dogfish shark (Squalus acanthias).[1][2] It is the lactate salt form of Trodusquemine. This compound has garnered significant interest within the scientific and medical communities for its potential therapeutic applications, primarily stemming from its activity as a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of obesity, type 2 diabetes, and related metabolic disorders.[5] Furthermore, preclinical studies have suggested its potential in other areas, including tissue regeneration, neuroprotection, and oncology.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

MSI-1436 is a conjugate of a cholestane steroid and the polyamine spermine. Specifically, it is a spermine metabolite of cholesterol. The steroid component is a cholestane with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position, while the spermine moiety is conjugated at the C-3 position. The lactate salt form enhances its solubility properties.

Table 1: Chemical Identifiers for Trodusquemine and this compound

| Identifier | Trodusquemine (MSI-1436) | This compound |

| CAS Number | 186139-09-3 | 1309370-86-2 |

| Molecular Formula | C₃₇H₇₂N₄O₅S | Not explicitly found |

| Canonical SMILES | C--INVALID-LINK--C)OS(=O)(=O)O">C@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--NCCCNCCCCNCCCN)C">C@@HO)C | NCCCNCCCCNCCCN[C@@H]1C[C@@](C--INVALID-LINK--[C@]2([H])[C@]3([H])CC[C@@]4(C)[C@@]2([H])C |

| InChI | InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | Not explicitly found |

Table 2: Physicochemical Properties of MSI-1436 and its Lactate Salt

| Property | Value | Source |

| Molar Mass (Trodusquemine) | 685.07 g·mol⁻¹ | |

| Solubility (this compound) | DMSO: 54 mg/mL (53.99 mM) | |

| Water: ≥ 33.33 mg/mL (33.32 mM) | ||

| Appearance | White to off-white solid | General knowledge |

| Storage | Store at -20°C |

Mechanism of Action

MSI-1436 is a selective, reversible, and non-competitive allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). Its mechanism of action is multifaceted, impacting several key signaling pathways.

PTP1B Inhibition and Metabolic Regulation

The primary mechanism of MSI-1436 is the inhibition of PTP1B. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, respectively. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of these key signaling molecules, leading to:

-

Improved Insulin Sensitivity : Increased insulin receptor phosphorylation leads to enhanced glucose uptake and utilization, and decreased blood glucose levels.

-

Leptin Sensitization : Enhanced leptin signaling in the hypothalamus can suppress appetite and increase energy expenditure, contributing to weight loss.

MSI-1436 has been shown to cross the blood-brain barrier, allowing it to act on PTP1B both centrally in the hypothalamus and peripherally in tissues like the liver and muscle.

Other Signaling Pathways

Beyond its effects on insulin and leptin, MSI-1436 has been shown to modulate other cellular processes:

-

Endocannabinoid Signaling : It can restore endocannabinoid (eCB) signaling within the amygdala, which may contribute to its anxiolytic effects.

-

Mitochondrial Dynamics : Studies have indicated that MSI-1436 can promote mitochondrial dynamics by increasing the expression of key proteins like PINK1, MFN1, and MFN2.

-

SIRT1 Expression : It has been observed to increase the expression of Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and cellular health.

-

Tissue Regeneration : MSI-1436 has demonstrated the ability to stimulate the regeneration of various tissues, including the heart, in animal models.

Table 3: Inhibitory Activity of MSI-1436

| Target | IC₅₀ Value | Notes |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | ~1 µM | Selective, non-competitive inhibitor. |

| T-cell PTP (TCPTP) | 224 µM | ~200-fold less potent than for PTP1B. |

| Dopamine Transporter | 0.4 µM | |

| Norepinephrine Transporter | 0.7 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro PTP1B Phosphatase Activity Assay

This assay quantifies the inhibitory effect of MSI-1436 on PTP1B activity in a cellular context.

-

Cell Line : Human liver cancer cell line, HepG2.

-

Procedure :

-

HepG2 cells are cultured to an appropriate confluency.

-

Cells are pre-treated with 10 µM this compound or a positive control (e.g., 100 µM sodium orthovanadate) for 10 minutes at 37°C.

-

A cell-permeable phosphatase substrate, p-nitrophenyl phosphate (pNPP), is added to the cells at a concentration of 10 µM and incubated for 30 minutes at 37°C.

-

PTP1B activity hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored product.

-

Supernatant samples are collected, and the absorbance is measured spectrophotometrically at a wavelength of 405 nm.

-

The amount of hydrolyzed pNP is directly proportional to the phosphatase activity.

-

In Vivo Diet-Induced Obesity Mouse Model

This animal model is used to assess the efficacy of MSI-1436 in a physiologically relevant context of obesity and metabolic dysfunction.

-

Animal Model : Male AKR/J mice are often used.

-

Procedure :

-

Mice are fed a high-fat diet (e.g., 45% or 60% fat) for an extended period (e.g., 14 weeks) to induce obesity.

-

Animals are then randomly assigned to treatment groups:

-

This compound Group : Receives an initial intraperitoneal (i.p.) injection of 10 mg/kg, followed by subsequent weekly doses of 5 mg/kg.

-

Vehicle Group : Receives saline injections.

-

Pair-Fed Group : Receives saline injections and is fed the same amount of food consumed by the MSI-1436 treated group to control for effects solely due to reduced food intake.

-

-

Treatment continues for a specified duration (e.g., 23 days).

-

Throughout the study, parameters such as body weight, food intake, and body composition are monitored.

-

At the end of the study, blood and tissue samples are collected for analysis of plasma insulin, leptin, and other metabolic markers.

-

Phase 1 Clinical Trial Protocol

This outlines the design for a first-in-human study to evaluate the safety and pharmacokinetics of Trodusquemine.

-

Study Title : First in Human Use of MSI-1436 (Trodusquemine) a Centrally and Peripherally Acting Selective PTP1B Inhibitor (Study MSI-1436C-101).

-

Study Design : Double-blind, randomized, placebo-controlled, single-group assignment, dose-escalating safety study.

-

Participants : Healthy overweight or obese adult male and female volunteers with a Body Mass Index (BMI) of 27-40.

-

Procedure :

-

Participants are enrolled in sequential dose groups, with seven subjects per group (five receiving Trodusquemine, two receiving placebo).

-

A single intravenous dose of Trodusquemine or placebo is administered.

-

Participants are monitored in-house for 72 hours post-dosing.

-

Follow-up visits are scheduled on days 7, 14, and 21.

-

-

Primary Endpoints :

-

Safety and tolerability (monitoring for adverse events).

-

Pharmacokinetics (PK) of a single intravenous dose.

-

Conclusion

This compound (Trodusquemine lactate) is a promising therapeutic agent with a well-defined mechanism of action as a selective PTP1B inhibitor. Its ability to modulate both central and peripheral metabolic pathways has been demonstrated in extensive preclinical research. The data summarized in this guide, from its fundamental chemical properties to its effects in cellular and animal models, underscore its potential for the treatment of metabolic diseases. While early phase clinical trials have shown it to be well-tolerated, further clinical investigation is necessary to fully establish its efficacy and safety profile in human populations. The unique allosteric mechanism of PTP1B inhibition by MSI-1436 continues to make it a subject of significant interest in the pursuit of novel therapies for a range of human diseases.

References

- 1. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trodusquemine |CAS186139-09-3 | MSI-1436 | Protein Tyrosine Phosphatase (PTP-1B) Inhibitor | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

Trodusquemine: A Technical Guide to the Natural Aminosterol from the Dogfish Shark

For Immediate Release

This technical guide provides an in-depth overview of Trodusquemine (MSI-1436), a naturally occurring aminosterol first isolated from the dogfish shark, Squalus acanthias.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document details the compound's origins, isolation protocols, biochemical properties, and mechanism of action, with a focus on its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Introduction: Discovery of a Novel Aminosterol

Trodusquemine is a polyamine-conjugated steroid that was discovered during investigations into the robust innate immune system of the dogfish shark (Squalus acanthias).[1] It was identified as part of a family of aminosterols, structurally related to the previously discovered squalamine, isolated from the shark's liver.[1] Trodusquemine is distinguished by the conjugation of a spermine moiety to the cholestane steroid backbone, whereas squalamine contains a spermidine group. This structural difference contributes to its distinct biological activity profile.

Initially explored for its antimicrobial properties, Trodusquemine was later identified as a potent, non-competitive, allosteric inhibitor of PTP1B. This enzyme is a key negative regulator of both insulin and leptin signaling pathways, making Trodusquemine a significant subject of research for metabolic diseases such as obesity and type 2 diabetes, as well as for its neuroprotective and regenerative potential.

Isolation and Characterization from Squalus acanthias

Trodusquemine is a minor component of a complex mixture of aminosterols found in shark liver. Its isolation requires a multi-step purification process to separate it from more abundant related compounds.

Experimental Protocol: Isolation and Purification

The following protocol is a composite methodology based on the procedures described for the isolation of aminosterols from dogfish shark liver.

Step 1: Tissue Homogenization and Initial Extraction

-

Fresh or frozen liver tissue from Squalus acanthias is minced and homogenized in a blender with an equal volume of a polar solvent mixture, typically methanol/chloroform or a similar composition, to disrupt the cells and solubilize the aminosterols.

-

The homogenate is stirred for several hours at room temperature to ensure thorough extraction.

-

The mixture is then centrifuged at high speed (e.g., 10,000 x g) to pellet the solid tissue debris.

-

The resulting supernatant, containing the crude lipid and aminosterol extract, is carefully decanted.

Step 2: Solvent Partitioning and Preliminary Purification

-

The crude extract is subjected to liquid-liquid partitioning. Water is added to the methanol/chloroform extract to create a biphasic system.

-

After vigorous mixing and separation, the more polar aminosterols preferentially partition into the upper aqueous-methanol phase, separating them from the bulk of the neutral lipids in the lower chloroform phase.

-

The aqueous-methanol phase is collected and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated, semi-purified extract.

Step 3: Preparative Reversed-Phase HPLC

-

The semi-purified extract is redissolved in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% Trifluoroacetic acid).

-

The solution is filtered through a 0.22 µm filter to remove any particulate matter.

-

The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 reversed-phase preparative column (e.g., Waters Prep Nova-Pak HR C18).

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the various aminosterols based on their hydrophobicity. Trodusquemine, being one of the more polar aminosterols, typically elutes at earlier retention times than squalamine.

-

Detection: Elution is monitored using a UV detector at a low wavelength (e.g., 214-220 nm) and/or an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds.

-

-

Fractions corresponding to the Trodusquemine peak are collected, pooled, and lyophilized to yield the purified compound.

Step 4: Structure Confirmation

-

The identity and purity (>95%) of the isolated Trodusquemine (MSI-1436) are confirmed using standard analytical techniques:

-

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS): To confirm the exact molecular weight (C₃₇H₇₂N₄O₅S, Molar Mass: 685.07 g·mol⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the detailed chemical structure, including the cholestane backbone, the position of the hydroxyl and sulfate groups, and the attachment of the spermine moiety.

-

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the purification of Trodusquemine from its natural source.

Caption: A flowchart detailing the extraction and purification of Trodusquemine.

Quantitative Data

Trodusquemine is a low-abundance natural product. The data below summarizes its yield from natural sources and its inhibitory activity against its primary target, PTP1B, and the closely related T-cell protein tyrosine phosphatase (TCPTP).

| Parameter | Value | Source / Notes |

| Natural Yield | Trace amounts, typically <2 mg per 40 kg of shark liver | Rao et al., 2000. Yields can vary. |

| Purity (Post-HPLC) | >95% | Assessed by analytical HPLC and NMR. |

| IC₅₀ vs. PTP1B | ~1.0 µM | Non-competitive, allosteric inhibition. |

| IC₅₀ vs. TCPTP | >200 µM | Demonstrates >200-fold selectivity for PTP1B. |

| IC₅₀ vs. Dopamine Transporter | 0.4 µM | |

| IC₅₀ vs. Norepinephrine Transporter | 0.7 µM |

Mechanism of Action: PTP1B Inhibition

Trodusquemine exerts its primary metabolic effects by inhibiting PTP1B, a key phosphatase that dephosphorylates and thus inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).

Experimental Protocol: PTP1B Enzymatic Assay

The inhibitory activity of Trodusquemine against PTP1B is commonly determined using a colorimetric assay with the substrate p-nitrophenyl phosphate (pNPP).

-

Reagents:

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or similar buffer like citrate/BIS-TRIS), 50-100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.

-

Enzyme: Recombinant human PTP1B, diluted in assay buffer to a final concentration of 20-75 nM.

-

Substrate: p-nitrophenyl phosphate (pNPP), prepared in assay buffer (e.g., 10 mM stock).

-

Inhibitor: Trodusquemine, dissolved in an appropriate solvent (e.g., water or DMSO) and serially diluted.

-

Stop Solution: 0.1 M - 5 M NaOH or KOH.

-

-

Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of Trodusquemine or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate.

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Trodusquemine concentration relative to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualization of the Signaling Pathway

The diagram below illustrates the role of PTP1B in insulin and leptin signaling and the mechanism of Trodusquemine's action.

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling.

Conclusion

Trodusquemine, a natural product originating from the dogfish shark, represents a significant molecule in the study of metabolic regulation. Its specific, allosteric inhibition of PTP1B provides a powerful tool for investigating the roles of insulin and leptin signaling in health and disease. The detailed protocols and data presented in this guide offer a technical foundation for researchers working with this unique aminosterol, from its purification to its characterization as a potent enzyme inhibitor. While the natural abundance is low, synthetic routes have been developed, enabling further preclinical and clinical investigation into its therapeutic potential.

References

- 1. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Trodusquemine: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol analog of squalamine, originally isolated from the dogfish shark Squalus acanthias.[1] It has garnered significant scientific interest due to its unique mechanism of action as a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Trodusquemine, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Pharmacodynamics: The Science of Trodusquemine's Action

The primary pharmacodynamic effect of Trodusquemine is the inhibition of PTP1B. By binding to a unique allosteric site on the enzyme, Trodusquemine prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This leads to enhanced and prolonged downstream signaling of both insulin and leptin pathways.

Key Pharmacodynamic Effects:

-

Enhanced Insulin Sensitivity: By inhibiting PTP1B, Trodusquemine promotes the phosphorylation of the insulin receptor and its substrates, leading to improved glucose uptake and utilization.

-

Improved Leptin Signaling: Trodusquemine enhances leptin-mediated signaling in the hypothalamus, which plays a crucial role in appetite suppression and energy expenditure.

-

Anti-Atherosclerotic Effects: Preclinical studies have demonstrated that Trodusquemine can reduce and even reverse atherosclerotic plaque formation. This is attributed to its ability to reduce systemic inflammation, decrease lipid levels, and modulate the activity of immune cells involved in plaque development.

-

Neuroprotective and Regenerative Properties: Emerging research suggests that Trodusquemine may have neuroprotective effects in models of Alzheimer's and Parkinson's disease and can promote tissue regeneration.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic data for Trodusquemine from various preclinical and in vitro studies.

| Parameter | Value | Species/System | Reference |

| PTP1B Inhibition | |||

| IC50 | 1 µmol/L | In vitro | |

| Ki (full-length PTP1B) | 0.6 µM | In vitro | |

| Ki (PTP1B catalytic domain) | 4 µM | In vitro | |

| Selectivity vs. TC-PTP | >200-fold | In vitro | |

| Metabolic Effects | |||

| Body Weight Reduction | 20% (single 10 mg/kg dose) | LDLR-/- mice on HFD | |

| Fat Mass Reduction | >50% (single 10 mg/kg dose) | LDLR-/- mice on HFD | |

| Serum Cholesterol Reduction | Significant decrease | LDLR-/- mice on HFD | |

| Serum Triglyceride Reduction | Significant decrease | LDLR-/- mice on HFD | |

| Cardiovascular Effects | |||

| Atherosclerotic Plaque Reduction | Attenuated plaque formation | LDLR-/- mice on HFD |

HFD: High-Fat Diet

Pharmacokinetics: The Journey of Trodusquemine in the Body

The pharmacokinetic profile of Trodusquemine is characterized by poor oral bioavailability, necessitating intravenous administration in clinical settings. Preclinical studies in rodents indicate a long half-life.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for Trodusquemine in humans is limited due to the lack of fully published clinical trial results. However, Phase 1 studies reported a linear pharmacokinetic profile.

| Parameter | Value | Species/System | Reference |

| Half-life | ~1 week | Rodents | |

| Bioavailability (Oral) | Poor | - | |

| Cmax | Data not available | Humans | - |

| AUC | Data not available | Humans | - |

| Clearance | Data not available | Humans | - |

| Volume of Distribution | Data not available | Humans | - |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.

Trodusquemine's Mechanism of Action: Insulin and Leptin Signaling

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preformulation Landscape of MSI-1436 Lactate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of MSI-1436 lactate, also known as Trodusquemine lactate. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and outlines key experimental protocols to facilitate the advancement of research and formulation activities involving this promising PTP1B inhibitor.

Core Physicochemical Properties

This compound is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways. Understanding its fundamental physicochemical properties is paramount for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following table summarizes the known solubility data for this compound.

| Solvent/Medium | Solubility | Molar Equivalent | Conditions | Source(s) |

| DMSO | 54 mg/mL | 53.99 mM | Ultrasonic and warming may be needed. | [1][2][3] |

| Water | ≥ 33.33 mg/mL | 33.32 mM | - | [1][3] |

| 0.1 M HCl | 50 mg/mL | 49.99 mM | Ultrasonic and adjust pH to 4 with HCl. |

Stability Characteristics

The stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. The following table outlines the recommended storage conditions, providing an initial understanding of its stability profile.

| Form | Storage Temperature | Duration | Conditions | Source(s) |

| Solid | 4°C | - | Sealed storage, away from moisture. | |

| In Solvent | -80°C | 2 years | Sealed storage, away from moisture. | |

| In Solvent | -20°C | 1 year | Sealed storage, away from moisture. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. In the absence of specific published methods for this compound, the following sections describe generalized protocols based on established pharmaceutical guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Solubility Determination: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound

-

pH buffers (pH 1.2, 4.5, 6.8, and other relevant pH values)

-

Scintillation vials or flasks

-

Orbital shaker/incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific pH buffer.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Confirm that equilibrium has been reached by ensuring that the solubility values from different time points are consistent.

Caption: A representative workflow for determining the equilibrium solubility of a pharmaceutical compound.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. Forced degradation studies are performed to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable detector (e.g., UV/Vis or MS)

-

Photostability chamber

-

Oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from its potential degradation products.

-

Forced Degradation:

-

Acid Hydrolysis: Treat a solution of this compound with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of this compound with NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature.

-

Oxidation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and solid this compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of MSI-1436 is not co-eluting with any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the amount of this compound is accounted for by the formation of degradation products.

Caption: A representative workflow for conducting forced degradation studies to develop a stability-indicating method.

Signaling Pathway

This compound exerts its therapeutic effects primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of key downstream targets, leading to improved glucose homeostasis and reduced appetite.

Caption: The signaling pathway of this compound as a PTP1B inhibitor, enhancing insulin and leptin signaling.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols offer a framework for researchers to conduct further investigations and to develop robust and effective formulations. A thorough characterization of these properties is a critical step in the successful translation of this promising therapeutic candidate from the laboratory to the clinic. It is recommended that comprehensive, compound-specific studies be conducted to fully elucidate the physicochemical profile of this compound.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

Allosteric Inhibition of PTP1B by Trodusquemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. Trodusquemine (also known as MSI-1436) has emerged as a promising allosteric inhibitor of PTP1B, demonstrating a unique mechanism of action that circumvents the challenges associated with active-site inhibitors. This technical guide provides a comprehensive overview of the allosteric inhibition of PTP1B by Trodusquemine, including quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Allosteric Inhibition

Trodusquemine is a naturally occurring aminosterol that acts as a reversible and non-competitive inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a distinct allosteric site located in the C-terminal region of PTP1B.[2][3] This binding event induces a conformational change in the enzyme, leading to the stabilization of an inactive state.[3]

Experimental evidence suggests a cooperative binding mechanism where two molecules of Trodusquemine bind to PTP1B. The initial binding to a primary site in the C-terminal helix α9 is thought to induce a conformational change that forms a secondary binding site near the catalytic domain. This cooperative binding effectively locks PTP1B in an inactive conformation.

A significant advantage of Trodusquemine's allosteric mechanism is its high selectivity for PTP1B over other highly homologous protein tyrosine phosphatases, such as TC-PTP. This selectivity is attributed to its binding to the less conserved C-terminal region of PTP1B.

Quantitative Data on Trodusquemine-PTP1B Interaction

The interaction between Trodusquemine and PTP1B has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme Form | Assay Conditions |

| IC50 | 1 µM | Not specified | Not specified |

| IC50 | 600 nM | Not specified | In vitro |

| Affinity (Kd) | 0.6 µM to 40 µM | Dependent on enzyme form | Not specified |

| Selectivity | >200-fold vs. TC-PTP | Not specified | Not specified |

| Enzyme Form | Binding Affinity (Kd) | Stoichiometry (Inhibitor:Enzyme) |

| PTP1B1-405 (long form) | 0.3 µM (Site 1), 3.0 µM (Site 2) | 2:1 |

| PTP1B1-321 (short form) | 4 µM | 1:1 |

Signaling Pathways Modulated by Trodusquemine

Trodusquemine's inhibition of PTP1B leads to the enhanced phosphorylation of key proteins in the insulin and leptin signaling pathways, thereby potentiating their downstream effects.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, Trodusquemine promotes the phosphorylation of IR and IRS-1, leading to the activation of the PI3K/Akt pathway. This, in turn, stimulates glucose uptake and glycogen synthesis.

Leptin Signaling Pathway

PTP1B also acts as a negative regulator of the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by Trodusquemine enhances the phosphorylation of JAK2 and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the suppression of appetite and increased energy expenditure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of PTP1B by Trodusquemine.

PTP1B Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PTP1B and determine the inhibitory potency of Trodusquemine.

Materials:

-

Recombinant human PTP1B (full-length or truncated catalytic domain)

-

Trodusquemine

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of Trodusquemine in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

-

In a 96-well plate, add 5 µL of each Trodusquemine dilution or vehicle (DMSO) to triplicate wells.

-

Add 40 µL of PTP1B enzyme solution (e.g., 5 nM final concentration) to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration).

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 15-30 minutes at 30°C.

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Trodusquemine concentration and fit the data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity between Trodusquemine and PTP1B in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Recombinant human PTP1B

-

Trodusquemine

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilize PTP1B onto the sensor chip surface using standard amine coupling chemistry to a target level of ~2000-4000 response units (RU). A reference flow cell should be prepared similarly but without PTP1B immobilization.

-

Prepare a series of Trodusquemine dilutions in the running buffer (e.g., 0.1 µM to 10 µM).

-

Inject the Trodusquemine solutions over the PTP1B and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association of Trodusquemine to PTP1B in real-time.

-

After the association phase, switch to running buffer alone to monitor the dissociation of the complex.

-

Regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound Trodusquemine.

-

Subtract the reference flow cell data from the PTP1B flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of Trodusquemine to PTP1B, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human PTP1B

-

Trodusquemine

-

Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl

Procedure:

-

Thoroughly dialyze both PTP1B and Trodusquemine against the same buffer to minimize heat of dilution effects.

-

Degas both solutions before the experiment.

-

Fill the ITC sample cell with the PTP1B solution (e.g., 10-50 µM).

-

Fill the injection syringe with the Trodusquemine solution (e.g., 100-500 µM).

-

Perform a series of small injections (e.g., 2-10 µL) of Trodusquemine into the PTP1B solution while monitoring the heat change.

-

Integrate the heat change for each injection to generate a titration curve.

-

Fit the titration data to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of Trodusquemine with PTP1B in a cellular context by measuring changes in the thermal stability of PTP1B upon ligand binding.

Materials:

-

Cell line expressing PTP1B (e.g., HepG2)

-

Trodusquemine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PTP1B antibody

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with Trodusquemine (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PTP1B antibody.

-

Quantify the band intensities and plot the normalized intensity against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the Trodusquemine-treated samples compared to the vehicle control indicates target engagement.

Conclusion

Trodusquemine represents a significant advancement in the development of PTP1B inhibitors. Its allosteric mechanism of action provides high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PTP1B-targeted therapies. Further investigation into the clinical applications of Trodusquemine and the development of new allosteric inhibitors based on its mechanism hold great promise for the treatment of metabolic diseases.

References

- 1. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biochemical and Biophysical Properties of MSI-1436 Lactate

This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, also known as Trodusquemine lactate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Biochemical Properties

MSI-1436 is a naturally occurring aminosterol, specifically a spermine-cholesterol adduct, that has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Its lactate salt is a common formulation used in research.[3][4][5]

Mechanism of Action

MSI-1436 functions as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the enzyme's active site, MSI-1436 binds to a unique allosteric site, primarily located in the C-terminal, non-catalytic segment of the full-length PTP1B enzyme (PTP1B1-405). Isothermal titration calorimetry (ITC) and binding studies have revealed a two-site binding model for the full-length enzyme and a one-site model for the truncated catalytic domain (PTP1B1-321). This allosteric inhibition induces a conformational change that locks PTP1B in an inactive state.

PTP1B is a key negative regulator of both insulin and leptin signaling pathways. It dephosphorylates and thereby inactivates the insulin receptor (IR) and the Janus kinase 2 (JAK2), which is associated with the leptin receptor. By inhibiting PTP1B, MSI-1436 enhances and prolongs the phosphorylation of these receptors, leading to potentiated downstream signaling.

In Vitro and In Vivo Effects

-

Insulin Signaling: In HepG2 cells, co-treatment with 10 µM MSI-1436 and 100 nM insulin resulted in an 18-fold increase in the phosphorylation of the insulin receptor β subunit (p-IRβ) compared to untreated cells, and a threefold increase compared to cells treated with insulin alone.

-

Leptin Signaling: In vivo studies have shown that MSI-1436 treatment increases the phosphorylation of STAT3, a downstream target in the leptin signaling pathway.

-

Tissue Regeneration: MSI-1436 has been shown to stimulate the regeneration of heart and other tissues in zebrafish and mice. It promotes cardiomyocyte proliferation and activates skeletal muscle satellite cells.

-

Metabolic Effects: In diet-induced obese mice, MSI-1436 administration leads to reduced food intake, fat-specific weight loss, and improved plasma insulin and leptin levels.

-

Anti-Inflammatory and Anti-Fibrotic Activity: Studies in equine metabolic syndrome models have shown that MSI-1436 can decrease the release of proinflammatory cytokines (IL-1β, TNF-α, IL-6) and downregulate fibrogenic pathways.

-

Other Signaling Pathways: MSI-1436 has also been demonstrated to attenuate HER2 signaling in breast cancer models, suggesting its therapeutic potential beyond metabolic diseases.

Quantitative Biochemical and Biophysical Data

The following tables summarize the key quantitative parameters for MSI-1436.

Table 1: Inhibitory Activity and Binding Affinity of MSI-1436

| Parameter | Target | Value | Reference(s) |

| IC50 | PTP1B | ~1 µM | |

| TCPTP | 224 µM | ||

| Ki | PTP1B1-405 (full-length) | 0.6 µM | |

| PTP1B1-321 (catalytic domain) | 4 µM | ||

| Kd (Site 1) | PTP1B1-405 (full-length) | 0.3 µM | |

| Kd (Site 2) | PTP1B1-405 (full-length) | 3.0 µM | |

| Kd | PTP1B1-321 (catalytic domain) | 2 µM |

Table 2: Biophysical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C37H72N4O5S · 3.5 C3H6O3 | |

| Molecular Weight | 1000.17 g/mol | |

| Appearance | White to yellow solid powder | |

| Solubility (in DMSO) | 54 mg/mL (53.99 mM) | |

| Solubility (in Water) | ≥ 33.33 mg/mL (33.32 mM) | |

| LogP (free base) | 6.24 |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of MSI-1436 Action

Caption: Mechanism of MSI-1436 in enhancing insulin and leptin signaling pathways.

Experimental Workflow for PTP1B Inhibition Assay

Caption: Generalized workflow for determining the IC50 of MSI-1436 on PTP1B.

Detailed Experimental Protocols

PTP1B Enzymatic Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on common laboratory practices for assessing PTP1B inhibition.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

-

Materials:

-

Recombinant human PTP1B enzyme.

-

This compound stock solution (e.g., in DMSO or water).

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 405 nm.

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of PTP1B enzyme and pNPP substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and varying concentrations of this compound to the designated wells. Include control wells containing the enzyme with vehicle (e.g., DMSO) but no inhibitor (positive control) and wells with buffer and substrate only (blank).

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. The hydrolysis of pNPP to p-nitrophenol (a yellow product) is measured by reading the absorbance at 405 nm. This can be done either kinetically (multiple readings over time) or as an endpoint measurement after a fixed time (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each MSI-1436 concentration relative to the positive control (uninhibited enzyme).

-

Plot the percent inhibition against the logarithm of the MSI-1436 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

-

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines the assessment of target phosphorylation in a cellular context.

-

Objective: To measure the effect of MSI-1436 on the phosphorylation status of a target protein (e.g., Insulin Receptor) in cultured cells.

-

Materials:

-

Cell line (e.g., HepG2 human liver cancer cells).

-

Cell culture medium and supplements.

-

This compound.

-

Stimulant (e.g., insulin).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-IRβ, anti-total-IRβ).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Western blot equipment.

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Add the stimulant (e.g., 100 nM insulin) and incubate for a short period (e.g., 10 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein. Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of MSI-1436.

-

References

- 1. mdpi.com [mdpi.com]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

Early Research on Trodusquemine's Antimicrobial Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (MSI-1436), an aminosterol analog of squalamine, was initially identified from the dogfish shark, Squalus acanthias. While later research has extensively focused on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with implications for metabolic diseases, early investigations centered on its promising broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the foundational research into Trodusquemine's antimicrobial activity, detailing its efficacy against a range of pathogens, the experimental protocols used in its initial evaluation, and the proposed mechanisms of action.

Data Presentation: In Vitro Antimicrobial Activity of Trodusquemine

Early studies established Trodusquemine's potent activity against both bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in early research literature.

| Gram-Positive Bacteria | MIC Range |

| Staphylococcus aureus | 1–4 µg/mL |

| Gram-Negative Bacteria | MIC Range |

| Pseudomonas aeruginosa | 1–4 µg/mL |

| Fungi | MIC Range |

| Candida albicans | 1–4 µg/mL |

| General Activity Spectrum | Average MIC |

| Yeasts, Gram-Positive, and Gram-Negative Bacteria | 3.12–12.5 µM |

Experimental Protocols

The foundational method for determining the in vitro antimicrobial efficacy of Trodusquemine was the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Trodusquemine Stock Solution:

-

Trodusquemine is dissolved in a suitable solvent, typically sterile deionized water or a buffer, to create a high-concentration stock solution.

-

The stock solution is then filter-sterilized using a 0.22 µm filter.

2. Preparation of Microtiter Plates:

-

Sterile 96-well microtiter plates are used.

-

A serial two-fold dilution of the Trodusquemine stock solution is prepared directly in the wells using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing Trodusquemine concentrations across the plate.

3. Inoculum Preparation:

-

The microbial strain to be tested is cultured overnight on an appropriate agar medium.

-

Several colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to a specific cell density (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

The standardized inoculum is further diluted in the growth medium to achieve the final desired cell concentration for the assay (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

-

Each well of the microtiter plate containing the Trodusquemine dilutions is inoculated with the prepared microbial suspension.

-

Control wells are included: a growth control (medium and inoculum without Trodusquemine) and a sterility control (medium only).

-

The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific temperatures and longer incubation times may be required for fungi).

5. Determination of MIC:

-

After incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of Trodusquemine at which there is no visible growth.

Mandatory Visualization

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Trodusquemine.

Proposed Antimicrobial Mechanism of Action

Early research on Trodusquemine's antimicrobial mechanism of action suggested a direct interaction with the microbial cell membrane, a characteristic shared with other aminosterol compounds like its analog, squalamine.[1][2] This mechanism does not involve a specific signaling pathway but rather a physical disruption of the membrane's integrity.

For Gram-Negative Bacteria: The proposed mechanism involves an initial electrostatic interaction between the positively charged polyamine side chain of Trodusquemine and the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2] This is followed by the disruption of the outer membrane, leading to increased permeability and subsequent damage to the inner cytoplasmic membrane.[1][2]

For Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, Trodusquemine is thought to directly interact with the components of the cytoplasmic membrane. This interaction leads to membrane depolarization, loss of membrane potential, and leakage of essential intracellular components, ultimately resulting in cell death.

Caption: Proposed mechanism of Trodusquemine's antimicrobial action on bacterial membranes.

References

In Silico Modeling of MSI-1436 Lactate and PTP1B Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between MSI-1436 lactate (Trodusquemine) and its molecular target, Protein Tyrosine Phosphatase 1B (PTP1B). Trodusquemine is a promising therapeutic agent for metabolic diseases and oncology, and understanding its mechanism of action at a molecular level is crucial for further drug development and optimization.

Executive Summary

MSI-1436, a natural aminosterol, is a selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[1][2][3] It preferentially binds to the full-length form of PTP1B, which includes the C-terminal regulatory segment, inducing a conformational change that locks the enzyme in an inactive state.[1][2] This allosteric inhibition mechanism offers a significant advantage over active-site inhibitors, which have struggled with issues of selectivity and bioavailability. The interaction has been characterized by various biophysical and enzymatic assays, and computational modeling has provided valuable insights into the specific binding modes and the mechanism of allosteric communication.

Data Presentation: Quantitative Analysis of MSI-1436 and PTP1B Interaction

The following table summarizes the key quantitative data from various experimental studies on the interaction between MSI-1436 and different forms of the PTP1B enzyme.

| Parameter | PTP1B Form | Value | Method | Reference |

| Inhibition Constant (Ki) | PTP1B (1-405) | 0.6 µM | Enzyme Kinetics (Dixon Plot) | |

| PTP1B (1-321) | 4 µM | Enzyme Kinetics (Dixon Plot) | ||

| IC50 | PTP1B | ~1 µM | Enzymatic Assay | |

| TCPTP | 224 µM | Enzymatic Assay | ||

| Dissociation Constant (Kd) | PTP1B (1-405) | 0.7 µM | Scatchard Analysis ([³H]-MSI-1436) | |

| Stoichiometry (MSI-1436:PTP1B) | PTP1B (1-405) | 2:1 | Isothermal Titration Calorimetry | |

| PTP1B (1-321) | 1:1 | Isothermal Titration Calorimetry | ||

| Hill Coefficient (nH) | PTP1B (1-405) | 1.3 | Scatchard Analysis |

Signaling Pathways Modulated by PTP1B and MSI-1436

PTP1B is a critical negative regulator in several key signaling pathways. Its inhibition by MSI-1436 consequently enhances these signals, leading to its therapeutic effects.

PTP1B-Mediated Signaling and Inhibition by MSI-1436

Caption: Allosteric inhibition of PTP1B by MSI-1436 enhances downstream signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the MSI-1436-PTP1B interaction.

PTP1B Enzymatic Inhibition Assay (Fluorescent)

This protocol is adapted from studies using the fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure PTP1B activity.

Workflow for PTP1B Enzymatic Inhibition Assay

Caption: Workflow for determining PTP1B inhibition by MSI-1436 using a fluorescent assay.

Detailed Steps:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 2 mM DTT, and 2 mM EDTA, with the pH adjusted to 6.5.

-

Enzyme and Inhibitor Preparation: In a black polystyrene 96-well plate, add 10 nM of purified PTP1B enzyme to the assay buffer. Subsequently, add varying concentrations of this compound to the wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate DiFMUP to a final concentration of 10 µM. The total reaction volume should be 100 µl.

-

Data Acquisition: Immediately after substrate addition, monitor the increase in fluorescence at an emission wavelength of 450 nm continuously for 20 minutes using a fluorescence plate reader.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration to generate a Dixon plot. The inhibition constant (Ki) can be determined from the intersection point of the lines.

Radiolabeled Ligand Binding Assay

This protocol describes a direct binding assay using tritiated ([³H]) MSI-1436 to determine its affinity for PTP1B.

Workflow for Radiolabeled Ligand Binding Assay

Caption: Workflow for the [³H]-MSI-1436 binding assay with PTP1B.

Detailed Steps:

-

Binding Reaction: In a suitable reaction tube, incubate 100 nM of histidine-tagged PTP1B with varying concentrations of [³H]-MSI-1436. The incubation is performed in the assay buffer (50 mM Hepes, 100 mM NaCl, 0.1 % BSA, 2 mM DTT, 2 mM EDTA, pH 6.5) for 30 minutes at 25°C.

-

Complex Capture: To separate the protein-bound from free radioligand, add 50 μl of a 50% slurry of Ni-NTA beads to the reaction mixture and incubate for an additional 10 minutes at 25°C. The His-tagged PTP1B will bind to the Ni-NTA beads.

-

Washing: Pellet the beads by centrifugation and wash them three times with assay buffer containing an increased salt concentration (150 mM NaCl) to minimize non-specific binding.

-

Quantification: After the final wash, resuspend the beads in a scintillation cocktail and measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the ratio of bound to free radioligand versus the concentration of bound radioligand (Scatchard plot). The dissociation constant (Kd) and the binding stoichiometry can be determined from the slope and the x-intercept of the linear regression, respectively.

Isothermal Titration Calorimetry (ITC) - Representative Protocol

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow for Isothermal Titration Calorimetry

Caption: Representative workflow for ITC analysis of the MSI-1436-PTP1B interaction.

Detailed Steps:

-

Sample Preparation: Prepare solutions of PTP1B and this compound in the same, thoroughly degassed buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) to minimize heat of dilution effects.

-

Loading the Calorimeter: Load the PTP1B solution (typically in the range of 10-20 µM) into the sample cell of the isothermal titration calorimeter. Load the MSI-1436 solution (typically 10-15 times the concentration of the protein, e.g., 100-200 µM) into the injection syringe.

-

Experimental Setup: Equilibrate the system at the desired temperature (e.g., 25°C). Set the injection volume and spacing to allow the system to return to baseline between injections.

-

Titration: Perform a series of small, sequential injections of the MSI-1436 solution into the PTP1B solution while monitoring the heat change.

-

Data Analysis: Integrate the area under each injection peak to determine the heat change associated with that injection. Plot the heat change per mole of injectant against the molar ratio of MSI-1436 to PTP1B. Fit this binding isotherm to an appropriate binding model (e.g., one-site or two-site sequential binding) to extract the thermodynamic parameters: dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

In Silico Modeling of the MSI-1436-PTP1B Interaction

Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structural basis of the allosteric inhibition of PTP1B by MSI-1436.

Molecular Docking - Representative Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the MSI-1436-PTP1B interaction, docking studies focus on the allosteric site in the C-terminal region.

Workflow for Molecular Docking

Caption: Representative workflow for molecular docking of MSI-1436 to PTP1B.

Detailed Steps:

-

Protein Preparation: Obtain a crystal structure of PTP1B (preferably the full-length form or a model that includes the C-terminal domain). Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and removing water molecules.

-

Ligand Preparation: Generate a 3D structure of MSI-1436. Assign appropriate atom types and partial charges.

-

Binding Site Definition: Define the search space for docking to encompass the allosteric binding site in the C-terminal region of PTP1B, as identified by experimental data (e.g., NMR).

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of MSI-1436 within the defined binding site.

-

Pose Analysis and Scoring: Analyze the resulting docking poses based on scoring functions that estimate the binding free energy. The top-ranked poses represent the most likely binding modes. These can be further analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation - Representative Protocol

MD simulations provide insights into the dynamic behavior of the MSI-1436-PTP1B complex over time, revealing conformational changes and the stability of the interaction.

Workflow for Molecular Dynamics Simulation

Caption: Representative workflow for MD simulation of the MSI-1436-PTP1B complex.

Detailed Steps:

-

System Setup: Use the best-ranked docked pose of the MSI-1436-PTP1B complex as the starting structure. Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

-

Force Field: Choose an appropriate force field for the protein and the ligand (e.g., AMBER or CHARMM).

-

Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

-

Production Simulation: Run the MD simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different protein regions (e.g., root-mean-square fluctuation, RMSF), and the persistence of key intermolecular interactions over time. This analysis can provide insights into how MSI-1436 binding allosterically modulates the conformation and dynamics of the PTP1B active site.

Conclusion

The allosteric inhibition of PTP1B by this compound represents a promising therapeutic strategy. The combination of detailed experimental characterization and in silico modeling has provided a deep understanding of this molecular interaction. This technical guide summarizes the key quantitative data, outlines the relevant signaling pathways, and provides detailed protocols for the essential experimental and computational techniques. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of PTP1B inhibitors.

References

- 1. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 2. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]

- 3. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MSI-1436 Lactate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the study of metabolic diseases such as obesity and type 2 diabetes. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of downstream targets, including the insulin receptor (IR) and STAT3, thereby potentiating insulin and leptin signaling.[1] The lactate salt of MSI-1436 is a common formulation used for in vitro and in vivo studies due to its solubility in aqueous solutions.

These application notes provide detailed protocols for the use of MSI-1436 lactate in cell culture experiments, including cell viability assays and Western blotting to analyze key signaling pathways.

Data Presentation

In Vitro Efficacy of MSI-1436

| Parameter | Value | Cell Line/System | Notes |

| PTP1B IC50 | ~1 µM | Enzyme Assay | MSI-1436 is a potent inhibitor of PTP1B.[1] |

| TCPTP IC50 | ~224 µM | Enzyme Assay | Demonstrates ~200-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP).[1] |

| Effective Concentration | 1 - 10 µM | Various cell lines | Commonly used concentration range in cell culture experiments to observe significant biological effects. |

Effects of MSI-1436 on Protein Phosphorylation

| Target Protein | Cell Line | Treatment Conditions | Fold Increase in Phosphorylation |

| Insulin Receptor β (IRβ) | HepG2 | 10 µM MSI-1436 + 100 nM Insulin (30 min) | ~18-fold over untreated cells; ~3-fold over insulin alone |

| STAT3 | In vivo (rat hypothalamus) | 10 mg/kg MSI-1436 (i.p.) | ~2.7-fold |

| AMPK | Primary human macrophages | MSI-1436 + oxLDL-C | Hyperphosphorylation observed |

| JAK2 | Primary human macrophages | MSI-1436 + oxLDL-C | Hyperphosphorylation observed |

| ERK | F11 neuronal cells | 10 µM MSI-1436 + DHPG | Restoration of phosphorylation |

Signaling Pathways and Experimental Workflow

MSI-1436 Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by MSI-1436. By inhibiting PTP1B, MSI-1436 prevents the dephosphorylation of the activated Insulin Receptor, leading to enhanced downstream signaling.

Caption: MSI-1436 inhibits PTP1B, enhancing insulin signaling.

Experimental Workflow: From Cell Culture to Data Analysis

This workflow outlines the key steps for investigating the effects of this compound in a cell culture system.

Caption: Workflow for MSI-1436 cell-based experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm syringe filter (optional, for sterilization)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

For aqueous stock: Dissolve the this compound powder in sterile, nuclease-free water to a desired stock concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

-

For DMSO stock: Dissolve the powder in anhydrous DMSO to a higher stock concentration (e.g., 50 mM). Vortex thoroughly. Note that the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

-

-

Sterilization (Optional): For long-term storage, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest (e.g., HepG2, a human liver cancer cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Insulin solution (if studying insulin signaling)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IRβ, anti-IRβ, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes), followed by stimulation with or without insulin (e.g., 100 nM) for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-